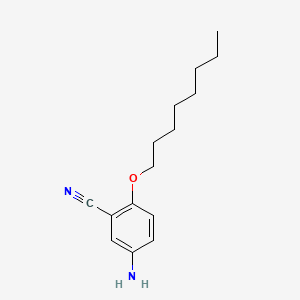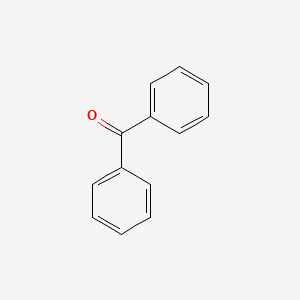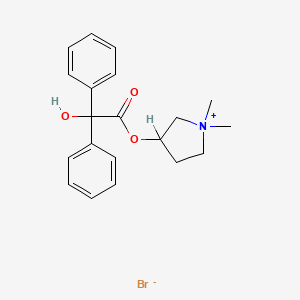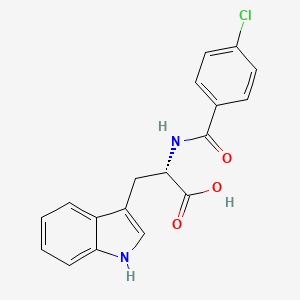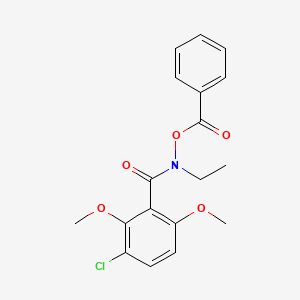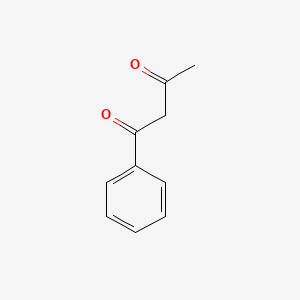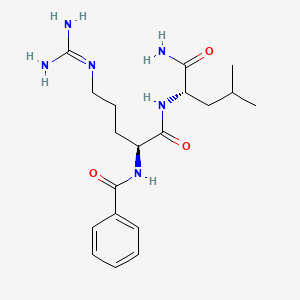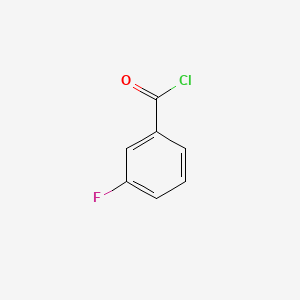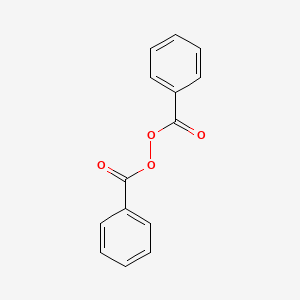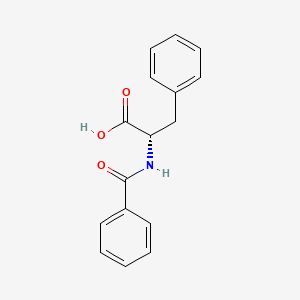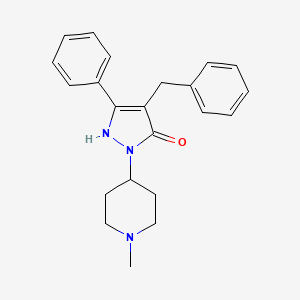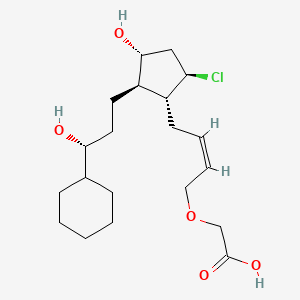
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL-6556 is a prostaglandin DP receptor agonist.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Asymmetric Syntheses : Acetic acid derivatives have been utilized in asymmetric syntheses. For example, (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile was prepared from methyl (2S)-3-hydroxy-2-methyl propionate and used in the synthesis of norcoronamic and coronamic acids with high enantiomeric excess (Gaucher et al., 1994).
Michael Addition to Carvone : A study demonstrated the attachment of an acetic acid residue to (−)-carvone, resulting in specific esters. This process involved multiple stages, including Michael addition and reductive elimination (Bachi, Bilokin & Melman, 1998).
Conversion to Oxetanes : Research on diastereoisomeric 1,3-diols showed their conversion into orthoesters, followed by treatment with acetyl bromide to obtain bromo acetates. This method resulted in oxetanes with retention of configuration (Aftab et al., 2000).
Synthesis of Oxathian and Oxathiepan Compounds : Studies have shown the intramolecular dehydration of specific acetic acids leading to the formation of oxathian and oxathiepan compounds (Davies et al., 1978).
Chemical Reactions and Properties
Ring Opening Reactions : The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate was studied using solid acid catalysts. This research holds importance in the production of epoxy resins and reactive polymers (Yadav & Surve, 2013).
Intramolecular Ugi Reaction : An intramolecular Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid was used to produce novel indoloketopiperazine derivatives. This method is significant for the synthesis of complex molecular structures (Ghandi, Zarezadeh & Taheri, 2012).
Xanthine Oxidase Inhibitory Studies : Amino acid derivatives such as [1-(aminomethyl)cyclohexyl]acetic acid were used to synthesize Schiff base ligands and their metal complexes. These compounds were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities (Ikram et al., 2015).
Base-Catalyzed 1,2-Elimination Reactions : Research on beta-acetoxy esters revealed a new syn intramolecular pathway in base-catalyzed 1,2-elimination reactions. This finding is critical for understanding the stereochemistry and mechanism of these reactions (Mohrig et al., 2007).
Eigenschaften
CAS-Nummer |
170552-18-8 |
|---|---|
Produktname |
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)- |
Molekularformel |
C20H33ClO5 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid |
InChI |
InChI=1S/C20H33ClO5/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h4-5,14-19,22-23H,1-3,6-13H2,(H,24,25)/b5-4-/t15-,16-,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
WSKYUCGYZSXRPF-HOEVUQABSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](CC[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\COCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O |
Kanonische SMILES |
C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9-chloro-15-cyclohexyl-11,15-dihydroxy-3-oxa-16,17,18,19,20-pentanor-5-prostenoic acid AL 6556 AL-6556 AL6556 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



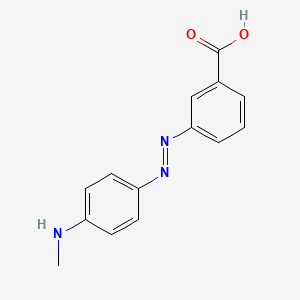
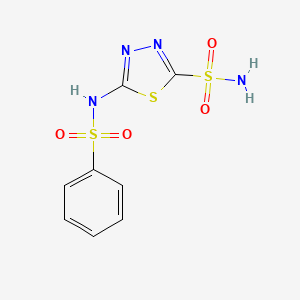
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
